molecular formula C6H4IN3 B8359724 3-Amino-2-cyano-6-iodopyridine

3-Amino-2-cyano-6-iodopyridine

Cat. No.: B8359724
M. Wt: 245.02 g/mol
InChI Key: VXSPLQGRMWZUJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Pyridine (B92270) Cores in Heterocyclic Chemistry

The pyridine ring, a six-membered heterocycle containing one nitrogen atom, is a fundamental structural motif in chemistry. google.com It is an isostere of benzene, where the replacement of a CH group with a nitrogen atom significantly alters the electronic properties of the ring. This change imparts a basic character, increases water solubility, and provides a site for hydrogen bonding, all of which are crucial properties in biological systems and materials science. The pyridine scaffold is prevalent in a vast number of pharmaceuticals, agrochemicals, and natural products, including essential vitamins like niacin and pyridoxine. google.com Its ability to act as a ligand for transition metals also makes it indispensable in catalysis. The inherent reactivity of the pyridine ring, which is susceptible to both electrophilic and nucleophilic substitution, further cements its role as a versatile cornerstone of heterocyclic chemistry.

Strategic Importance of Multi-functionalized Pyridines in Advanced Chemical Research

The true synthetic power of the pyridine core is unlocked when it is adorned with multiple functional groups. Each substituent can serve as a handle for subsequent, selective chemical modifications, allowing for the rapid construction of molecular complexity from a single, pre-functionalized starting material. This approach is a cornerstone of modern drug discovery and process chemistry, where efficiency and atom economy are paramount.

Multi-functionalized pyridines offer chemists a platform for programmed, regioselective synthesis. For instance, a halogen atom can be used for cross-coupling reactions, an amino group can be acylated or diazotized, and a cyano group can be hydrolyzed or reduced. The interplay between the electronic nature of these substituents and their positions on the pyridine ring dictates the reactivity and allows for controlled, stepwise elaboration of the molecule. This strategic functionalization is critical in creating libraries of compounds for screening and in optimizing the properties of lead compounds in medicinal chemistry.

Positioning of 3-Amino-2-cyano-6-iodopyridine within Contemporary Synthetic Targets

This compound is a prime example of a strategically designed, multi-functionalized heterocyclic building block. Its structure incorporates three distinct and synthetically valuable functional groups:

An amino group at the 3-position, which can act as a nucleophile or be transformed into other functional groups.

A cyano group at the 2-position, an electron-withdrawing group that can participate in cycloadditions or be converted into amides, carboxylic acids, or amines.

An iodo group at the 6-position, which is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.

The specific arrangement of these groups makes this compound a highly valuable intermediate for the synthesis of complex, fused heterocyclic systems. A notable application is its use as a precursor in the synthesis of insecticidal 8-deazapteridine compounds. In this context, the amino and cyano groups are poised to react with a formamide (B127407) equivalent to construct a fused pyrimidine (B1678525) ring, while the iodo group can be used for later-stage diversification of the molecule. Its role as a key intermediate in the creation of potent agrochemicals underscores its importance as a contemporary synthetic target. google.com

Chemical Identity and Properties

The following table summarizes the key identifiers and physicochemical properties of this compound.

IdentifierValue
IUPAC Name 3-Amino-6-iodopyridine-2-carbonitrile
Molecular Formula C₆H₄IN₃
Molecular Weight 245.02 g/mol
Canonical SMILES C1=CC(=C(C(=N1)I)N)C#N
CAS Number Information not publicly available
Appearance Information not publicly available
Melting Point Information not publicly available
Boiling Point Information not publicly available

Note: While the compound is cited in scientific literature, a specific CAS registry number and detailed experimental physical properties are not widely reported in public databases.

Detailed Research Findings

Research involving this compound primarily highlights its utility as a synthetic intermediate. The strategic placement of the amino, cyano, and iodo substituents allows for a sequence of reactions to build more complex heterocyclic systems.

For example, in the synthesis of 8-deazapteridine insecticides, this compound undergoes a cyclization reaction. The amino group at C3 and the cyano group at C2 react with a one-carbon synthon, such as a formamide derivative, to form the pyrimidine ring fused to the pyridine core. This transformation creates the core bicyclic structure of the target insecticide. The iodo group at the C6 position is retained during this process, making it available for subsequent functionalization through palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl or alkyl groups to modulate the biological activity of the final product. google.com

The presence of the electron-withdrawing cyano group and the electron-donating amino group on the pyridine ring influences its reactivity. The iodo-substituent, being a large and polarizable halogen, serves as a robust handle for metal-catalyzed transformations, which are fundamental reactions in modern synthetic chemistry. The utility of iodopyridines in such coupling reactions is well-documented, providing reliable pathways to C-C, C-N, and C-O bond formation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H4IN3

Molecular Weight

245.02 g/mol

IUPAC Name

3-amino-6-iodopyridine-2-carbonitrile

InChI

InChI=1S/C6H4IN3/c7-6-2-1-4(9)5(3-8)10-6/h1-2H,9H2

InChI Key

VXSPLQGRMWZUJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1N)C#N)I

Origin of Product

United States

Reactivity and Reaction Mechanisms of 3 Amino 2 Cyano 6 Iodopyridine

Electronic Properties and Reactivity Profile of the Pyridine (B92270) Ring System

The pyridine ring is an aromatic heterocycle characterized by a nitrogen atom that imparts a degree of electron deficiency compared to benzene. The substituents at the C2, C3, and C6 positions of 3-Amino-2-cyano-6-iodopyridine significantly modulate this inherent electronic landscape.

Influence of Substituents on Pyridine Aromaticity and Electron Density

The aromaticity and electron density of the pyridine ring in this compound are a consequence of the cumulative electronic effects of its substituents. The amino group at the C3 position is a strong electron-donating group (EDG) through resonance, which increases the electron density on the pyridine ring, particularly at the ortho and para positions. Conversely, the cyano group at the C2 position and the iodine atom at the C6 position are electron-withdrawing groups (EWGs). The cyano group withdraws electron density through both inductive and resonance effects, while the iodine atom exerts a strong inductive electron-withdrawing effect and is also a good leaving group.

Table 1: Electronic Effects of Substituents on the Pyridine Ring
SubstituentPositionElectronic EffectImpact on Electron Density
Amino (-NH2)C3Electron-donating (resonance)Increases
Cyano (-CN)C2Electron-withdrawing (inductive and resonance)Decreases
Iodo (-I)C6Electron-withdrawing (inductive)Decreases

Electrophilic and Nucleophilic Reactivity of the Pyridine Core

Conversely, the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing groups at C2 and C6 positions stabilize the negatively charged Meisenheimer complex intermediate formed during nucleophilic attack. The iodine atom at the C6 position is an excellent leaving group, making this position particularly susceptible to nucleophilic displacement. Common nucleophiles such as alkoxides, amines, and thiolates can readily displace the iodide.

Radical Reactions on Pyridine Systems

The presence of a carbon-iodine bond in this compound opens up possibilities for radical-mediated transformations. The C-I bond is relatively weak and can undergo homolytic cleavage upon initiation by radical initiators or photolysis to generate a pyridyl radical. This pyridyl radical can then participate in various radical chain reactions.

Studies on other iodopyridines have demonstrated their utility in radical alkylation reactions. For instance, the monoalkylation of N-methoxypyridinium salts with alkyl radicals generated from alkyl iodides has been reported. chemrxiv.orgnih.gov The reaction of iodopyridines can be initiated to form a pyridyl radical, which can then react with various radical traps. nih.gov The reactivity in such radical processes is influenced by the stability of the generated pyridyl radical, which in turn is affected by the electronic nature of the other substituents on the ring. The electron-withdrawing cyano group could potentially stabilize the pyridyl radical at the C6 position.

Transformational Chemistry of the Amino Group at C3

The amino group at the C3 position is a versatile functional handle that can be readily modified to introduce further molecular diversity. Its nucleophilic character allows for a range of derivatization and cyclization reactions.

Nucleophilic Reactions and Derivatization Pathways

The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile. It can readily react with various electrophiles to form a wide array of derivatives. Common derivatization reactions include:

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.

Alkylation: Reaction with alkyl halides to yield secondary and tertiary amines.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be subjected to various Sandmeyer-type reactions to introduce a range of functional groups.

These derivatization pathways are crucial for modifying the properties of the parent molecule and for building more complex structures. The reactivity of the amino group can be modulated by the electronic environment of the pyridine ring.

Cyclization Reactions Involving the Amino Functionality

The juxtaposition of the amino group at C3 and the cyano group at C2 provides a unique opportunity for intramolecular cyclization reactions to construct fused heterocyclic systems. The amino group can act as a nucleophile, attacking the electrophilic carbon of the cyano group, often after an initial reaction with another reagent.

A common strategy involves the reaction of 2-amino-3-cyanopyridine derivatives with reagents that provide the remaining atoms needed to form a new ring. For example, reaction with formamide (B127407) can lead to the formation of pyrido[2,3-d]pyrimidine (B1209978) derivatives. mdpi.com Similarly, multicomponent reactions involving 2-amino-3-cyanopyridines, aldehydes, and other nucleophiles can be employed to synthesize a variety of fused and spiro-heterocyclic systems. mdpi.com These cyclization reactions are of significant interest in medicinal chemistry as they provide access to novel scaffolds with potential biological activity. scispace.comnih.gov

Table 2: Potential Reactions of the Amino Group in this compound
Reaction TypeReagentPotential Product Class
AcylationAcyl chloride/Anhydride (B1165640)Amides
AlkylationAlkyl halideSecondary/Tertiary amines
SulfonylationSulfonyl chlorideSulfonamides
CyclizationFormamidePyrido[2,3-d]pyrimidines
CyclizationMulticomponent reaction (e.g., with aldehydes)Fused heterocyclic systems

Protonation and Basicity Effects on Amino Group Reactivity

The reactivity of the amino group in 3-aminopyridine derivatives is significantly influenced by the basicity of both the exocyclic amino nitrogen and the endocyclic pyridine ring nitrogen. In an acidic medium, protonation can occur at either of these sites. The pyridine nitrogen is generally more basic than the exocyclic amino group in 3-aminopyridine. reddit.com Consequently, under acidic conditions, the ring nitrogen is preferentially protonated, forming a pyridinium ion.

This initial protonation of the ring has an electron-withdrawing effect, which further decreases the basicity of the exocyclic amino group, making its subsequent protonation more difficult. reddit.com However, should the amino group become protonated, it is converted into an ammonium group (-NH3+). This transformation effectively neutralizes its nucleophilic character. The lone pair of electrons on the nitrogen atom, which is responsible for its nucleophilicity, becomes engaged in a bond with a proton. As a result, the protonated amino group is unable to participate in reactions that require a nucleophilic attack, such as acylation or alkylation. Therefore, controlling the pH of the reaction medium is crucial for directing the reactivity of aminopyridine compounds. In many synthetic procedures, the amino group's nucleophilicity is harnessed under neutral or basic conditions to avoid its deactivation through protonation.

Reactivity of the Cyano Group at C2

The cyano group at the C2 position of the pyridine ring is a versatile functional group that can undergo a variety of chemical transformations. Its reactivity is influenced by the electron-withdrawing nature of the pyridine ring and the presence of the adjacent amino group at C3. This positioning makes the carbon atom of the nitrile susceptible to nucleophilic attack and allows the nitrile itself to participate in cycloaddition reactions.

The carbon atom of the nitrile group is electrophilic and can be attacked by various nucleophiles. 2-Amino-3-cyanopyridines are highly reactive intermediates used in the synthesis of diverse heterocyclic systems. researchgate.netresearchgate.net The cyano group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or reacted with organometallic reagents to form ketones. The presence of the C3-amino group can also lead to intramolecular cyclization reactions following an initial intermolecular nucleophilic addition to the cyano group, providing a pathway to fused heterocyclic systems like pyrido[2,3-d]pyrimidines. nih.gov

While less common than for alkenes and alkynes, the nitrile functional group can participate as a 2π component in pericyclic reactions such as the Diels-Alder reaction. mit.edunih.gov Although unactivated cyano groups are generally poor dienophiles, intramolecular variants can proceed, especially in cascade reactions that construct polycyclic pyridine derivatives. mit.edunih.gov For instance, a reaction can be designed where an initial propargylic ene reaction is followed by an intramolecular Diels-Alder reaction with the cyano group acting as the dienophile. mit.edu This strategy provides a metal-free, formal [2+2+2] cycloaddition approach to complex heterocyclic frameworks. mit.edunih.gov The mechanism often involves a Diels-Alder type condensation followed by subsequent elimination. google.com These cycloadditions are powerful tools for generating ring structures with high stereocontrol. libretexts.org

The reaction of 2-cyanopyridines with 1,2-aminothiols, such as the N-terminal cysteine in peptides, is a notable transformation that proceeds under mild, biocompatible conditions. thieme-connect.comsemanticscholar.orgthieme-connect.de This "click reaction" is highly selective and efficient. thieme-connect.de The mechanism involves the nucleophilic addition of the thiol group to the cyano carbon, forming a reversible thioimidate intermediate. nih.gov This is followed by a rapid, irreversible intramolecular cyclization by the adjacent amino group, which attacks the thioimidate carbon to form a stable five-membered thiazoline ring. thieme-connect.denih.gov

The reactivity of the 2-cyanopyridine moiety is enhanced by electron-withdrawing groups on the pyridine ring, which increase the electrophilicity of the nitrile carbon. nih.govrsc.org Conversely, steric hindrance around the cyano group can decrease the reaction efficiency. nih.gov This reaction is exceptionally selective for 1,2-aminothiols (like N-terminal cysteine) over other thiols (like non-N-terminal cysteines), a property that has been leveraged for selective bioconjugation and peptide macrocyclization. thieme-connect.de

Substituent on 2-Cyanopyridine Effect on Reactivity with Cysteine Reason Reference
Electron-withdrawing group (e.g., -F, -CF3 at C5)Increased reactivityEnhances the electrophilicity of the cyano carbon. nih.gov
Electron-donating groupDecreased reactivityReduces the electrophilicity of the cyano carbon. nih.gov
Steric hindrance near cyano group (e.g., -CF3 at C3)Decreased reactivityHinders the nucleophilic approach of the thiol. nih.gov

Reactivity of the Iodo Group at C6

The iodo group at the C6 position of the pyridine ring serves as an excellent leaving group in a variety of transition-metal-catalyzed cross-coupling reactions. The C-I bond is relatively weak and readily undergoes oxidative addition to low-valent metal catalysts, such as palladium(0) complexes, initiating the catalytic cycle for C-C, C-N, and C-O bond formation. This reactivity is a cornerstone of modern organic synthesis, allowing for the modular construction of complex molecules.

Suzuki Reaction

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The reactivity of the halide partner follows the trend I > OTf > Br >> Cl. wikipedia.org For a substrate like this compound, the iodo group would be highly reactive. The reaction mechanism involves three key steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center (activated by the base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org This reaction tolerates a wide range of functional groups, making it a powerful tool in medicinal chemistry. researchgate.net

Catalyst System Base Solvent Typical Substrates Reference
Pd(PPh₃)₄K₃PO₄1,4-DioxaneAryl bromides and aryl boronic acids mdpi.com
PdCl₂(PPh₃)₂KHCO₃DMF/H₂O5-Iodopyridines and boronic acids researchgate.net
Pd₂(dba)₃ / P(t-Bu)₃VariousVariousAryl halides (including chlorides) and arylboronic acids organic-chemistry.org

Sonogashira Reaction

The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgwikipedia.org The reaction is highly efficient for aryl iodides and can often be carried out under mild conditions, including at room temperature. wikipedia.org The mechanism consists of two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl iodide is followed by transmetalation with a copper acetylide species. The copper cycle involves the formation of this copper acetylide from the terminal alkyne, copper(I), and the amine base. libretexts.org Reductive elimination from the palladium complex then furnishes the aryl-alkyne product. libretexts.org Research on the closely related 6-bromo-3-fluoro-2-cyanopyridine has shown that it undergoes efficient Sonogashira coupling with a wide range of functionalized terminal alkynes, demonstrating the utility of this reaction for such scaffolds. soton.ac.uk

Alkyne Partner Catalyst System Solvent/Base Yield (%) Reference
PhenylacetylenePd(PPh₃)₄ / CuITHF / Et₃N93 soton.ac.uk
1-Ethynyl-4-methylbenzenePd(PPh₃)₄ / CuITHF / Et₃N85 soton.ac.uk
3,3-Dimethylbut-1-ynePd(PPh₃)₄ / CuITHF / Et₃N90 soton.ac.uk
Prop-2-yn-1-olPd(PPh₃)₄ / CuITHF / Et₃N90 soton.ac.uk

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, forms a substituted alkene by coupling an unsaturated halide (or triflate) with an alkene under the action of a base and a palladium catalyst. wikipedia.orgorganic-chemistry.org The reaction involves the oxidative addition of the aryl iodide to Pd(0), followed by migratory insertion of the alkene into the palladium-aryl bond. youtube.com A subsequent β-hydride elimination step forms the final alkene product and a palladium-hydride species. youtube.com The base then regenerates the active Pd(0) catalyst, completing the cycle. youtube.com The Heck reaction is a powerful method for C-C bond formation and alkene substitution, and the high reactivity of aryl iodides makes them ideal substrates for this transformation. wikipedia.org

Catalyst Base Solvent Notes Reference
Pd(OAc)₂KOAcMethanolOriginal Mizoroki conditions for iodobenzene and styrene. wikipedia.org
Pd(L-proline)₂ complexNot specifiedWaterMicrowave irradiation, phosphine-free. organic-chemistry.org
Ru[(p-cymene)Cl₂]₂ / AgNTf₂NaOAcγ-valerolactone (GVL)An example of an oxidative Heck reaction. nih.gov

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a powerful synthetic tool for the formation of carbon-metal bonds, often serving as a gateway to further functionalization. In the case of this compound, the carbon-iodine bond is the most likely site for such an exchange due to its lower bond strength compared to carbon-bromine or carbon-chlorine bonds. This reaction typically involves the use of organolithium reagents, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), at low temperatures to prevent side reactions.

The mechanism is believed to proceed through an "ate" complex, where the organolithium reagent coordinates to the iodine atom, facilitating the exchange. The rate of halogen-metal exchange generally follows the trend I > Br > Cl, making the iodo-substituted pyridine particularly reactive in this regard. The resulting 6-lithiated pyridine species is a potent nucleophile and can be trapped with various electrophiles to introduce a wide range of substituents at the 6-position.

Table 1: Comparison of Halogen Reactivity in Halogen-Metal Exchange

Halogen at C6 Relative Rate of Exchange Typical Reagents
Iodo Fastest n-BuLi, t-BuLi
Bromo Intermediate n-BuLi, t-BuLi

It is important to consider the potential for competing reactions, such as deprotonation of the amino group or addition to the cyano group. The choice of organolithium reagent and reaction conditions is therefore crucial in directing the reaction towards the desired halogen-metal exchange pathway.

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyridines

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing aromatic rings, particularly those that are electron-deficient. wikipedia.org The pyridine ring, being inherently electron-deficient, is more susceptible to SNAr than benzene. This reactivity is further enhanced by the presence of electron-withdrawing groups, such as the cyano group at the 2-position of this compound.

The SNAr mechanism is a two-step process involving the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group. libretexts.org In this case, the iodide ion would be the leaving group. The stability of the Meisenheimer complex is a key factor in determining the reaction rate. The cyano group at the 2-position and the ring nitrogen can effectively stabilize the negative charge of the intermediate through resonance.

However, the typical leaving group ability in SNAr reactions is F > Cl > Br > I, which is the opposite of the trend observed in halogen-metal exchange. nih.gov This is because the rate-determining step in SNAr is often the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the carbon-halogen bond. Therefore, while the iodo group is a good leaving group in the elimination step, its lower electronegativity makes the initial attack less favorable compared to other halogens. Despite this, SNAr reactions on 6-iodopyridines can be achieved, often requiring more forcing conditions or the use of highly reactive nucleophiles.

Table 2: Factors Influencing SNAr Reactivity of this compound

Feature Effect on SNAr Reactivity
Pyridine Ring Activating (electron-deficient)
2-Cyano Group Activating (electron-withdrawing)
3-Amino Group Deactivating (electron-donating)

Synergistic Reactivity and Inter-functional Group Effects within the Molecule

The reactivity of this compound is not simply the sum of its individual functional groups but is a result of their synergistic and antagonistic interactions. The electron-donating amino group at the 3-position and the electron-withdrawing cyano group at the 2-position create a "push-pull" electronic effect. This polarization of the ring can influence the regioselectivity of reactions.

For instance, in electrophilic aromatic substitution, the amino group would direct incoming electrophiles to the ortho and para positions (C4 and C6). However, the strong deactivating effect of the pyridine nitrogen and the cyano group makes such reactions challenging.

In nucleophilic reactions, the cyano group activates the ring towards attack, particularly at the 2- and 6-positions. The amino group, being electron-donating, can have a deactivating effect on SNAr by destabilizing the negatively charged Meisenheimer intermediate. However, its presence can also influence the acidity of the N-H protons and potentially participate in directing metallation reactions.

The interplay between the functional groups is also evident in more complex transformations. For example, the amino and cyano groups can participate in cyclization reactions to form fused heterocyclic systems. The iodo group at the 6-position serves as a versatile handle for introducing various substituents that can then interact with the other functional groups.

Mechanistic Elucidation of Key Transformations

Understanding the detailed mechanisms of reactions involving this compound is crucial for predicting its behavior and designing synthetic strategies.

While ionic pathways are common for pyridine functionalization, radical mechanisms can also play a significant role. The carbon-iodine bond is relatively weak and can undergo homolytic cleavage under thermal or photochemical conditions to generate a pyridyl radical. This radical can then participate in a variety of transformations, such as addition to multiple bonds or atom transfer reactions.

Radical reactions can offer alternative pathways for functionalization, particularly for the introduction of carbon-centered substituents. For example, in the presence of a radical initiator and a suitable radical trap, the 6-pyridyl radical generated from this compound could be used to form new carbon-carbon bonds.

Polar mechanisms, involving the movement of electron pairs, are central to the reactivity of this compound. As discussed, halogen-metal exchange and SNAr reactions are classic examples of polar processes.

The electronic nature of the substituents plays a critical role in these mechanisms. The electron-withdrawing cyano group enhances the electrophilicity of the pyridine ring, facilitating nucleophilic attack. The electron-donating amino group, while potentially hindering SNAr, can facilitate electrophilic attack on the ring, should conditions permit. The polarizability of the carbon-iodine bond is also a key factor in its reactivity towards both organometallic reagents and nucleophiles.

For more complex reactions, a key mechanistic question is whether the transformation occurs in a single, concerted step or through a series of discrete, stepwise intermediates. nih.govresearchgate.net For instance, in certain nucleophilic substitution reactions, a concerted mechanism, where bond formation and bond breaking occur simultaneously, may be operative. nih.gov

Distinguishing between concerted and stepwise pathways often requires detailed kinetic studies, isotopic labeling experiments, and computational modeling. nih.gov For this compound, a substitution reaction at the 6-position could, in principle, proceed through a concerted SNAr-type mechanism, although the formation of a distinct Meisenheimer complex in a stepwise process is generally more accepted for SNAr reactions. nih.gov The specific reaction conditions, the nature of the nucleophile, and the electronic properties of the pyridine substrate all influence whether a reaction is more likely to proceed via a concerted or stepwise pathway.

Derivatization, Functional Diversification, and Synthetic Applications

Synthesis of Novel Analogs and Derivatives from 3-Amino-2-cyano-6-iodopyridine

The independent reactivity of the substituents on the pyridine (B92270) ring enables a systematic approach to functional diversification.

The amino group at the C-3 position of the pyridine ring serves as a primary site for nucleophilic attack and condensation reactions. Standard acylation procedures can be employed to form a variety of amide derivatives. Reaction with acyl chlorides or anhydrides in the presence of a base typically yields the corresponding N-pyridinyl amides.

Furthermore, the amino group can react with isocyanates and isothiocyanates to produce urea (B33335) and thiourea (B124793) derivatives, respectively. These reactions introduce new functionalities and can significantly alter the electronic and steric properties of the molecule, providing a pathway to compounds with tailored biological activities.

The cyano group at the C-2 position is a versatile functional handle that can be converted into various other groups. researchgate.net It can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid or a primary amide, respectively. Catalytic hydrogenation or reduction with agents like lithium aluminum hydride can transform the cyano group into an aminomethyl group, introducing a flexible basic side chain.

Crucially, the cyano group, in conjunction with the adjacent C-3 amino group, is an ideal precursor for cyclization reactions to form fused heterocyclic systems. For instance, reaction with formic acid or acetic anhydride (B1165640) can lead to the formation of pyrido[2,3-d]pyrimidine (B1209978) scaffolds. nih.govnih.gov These annulation strategies are a cornerstone for building complex polycyclic molecules from simple pyridine precursors. nih.gov

The iodo group at the C-6 position is the most versatile site for introducing carbon-carbon and carbon-heteroatom bonds, primarily through transition-metal-catalyzed cross-coupling reactions. The high reactivity of the C-I bond makes it an excellent substrate for a wide array of transformations.

Reductive Dehalogenation: The iodo group can be selectively removed and replaced with a hydrogen atom through various reductive processes, such as catalytic hydrogenation or treatment with reducing agents like zinc in acetic acid. This transformation is useful for synthesizing the corresponding 6-unsubstituted pyridine derivative.

Alkylation and Arylation: The iodo group is an ideal handle for Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig cross-coupling reactions. These methodologies allow for the introduction of a vast range of alkyl, alkenyl, alkynyl, and (hetero)aryl substituents at the C-6 position. This functionalization is a key strategy for modulating the physicochemical and pharmacological properties of the resulting molecules.

Table 1: Representative Transformations of Functional Groups

Position Modified Reaction Type Potential Reagents/Conditions Product Type
C-3 (Amino) Amide Formation Acyl chloride, Base N-(2-cyano-6-iodopyridin-3-yl)amide
C-3 (Amino) Urea Formation Isocyanate 1-(2-cyano-6-iodopyridin-3-yl)-3-substituted urea
C-2 (Cyano) Hydrolysis H₃O⁺ or OH⁻, Heat 3-Amino-6-iodopyridine-2-carboxylic acid/amide
C-2 (Cyano) Reduction H₂, Catalyst (e.g., Pd/C) 3-Amino-2-(aminomethyl)-6-iodopyridine
C-6 (Iodo) Arylation (Suzuki) Arylboronic acid, Pd catalyst, Base 3-Amino-2-cyano-6-arylpyridine
C-6 (Iodo) Alkynylation (Sonogashira) Terminal alkyne, Pd/Cu catalyst, Base 3-Amino-2-cyano-6-alkynylpyridine

Annulation Strategies to Fused Heterocyclic Systems

The ortho-relationship of the amino and cyano groups makes this compound a classic precursor for the synthesis of fused bicyclic heterocycles, which are prevalent in pharmacologically active compounds.

Pyrrolopyridines (Azaindoles): The synthesis of the pyrrolo[2,3-b]pyridine core can be achieved through strategies involving the reaction of the amino-nitrile with α-haloketones. The initial N-alkylation of the amino group, followed by intramolecular cyclization via nucleophilic attack of the generated carbanion (from the α-carbon of the ketone) onto the cyano group, yields the fused pyrrole (B145914) ring.

Thienopyridines: Thieno[2,3-b]pyridines are readily synthesized from ortho-amino-nitriles via the Gewald reaction or related methodologies. nih.gov Reaction of this compound with elemental sulfur and a compound containing an active methylene (B1212753) group (such as a ketone or malonate ester) in the presence of a base leads to the formation of a fused thiophene (B33073) ring. nih.govresearchgate.net

Pyrazolopyridines: The construction of the pyrazolo[3,4-b]pyridine system is straightforwardly accomplished by reacting the starting aminonitrile with hydrazine (B178648) or its derivatives. mdpi.com The reaction proceeds via the initial attack of hydrazine on the electrophilic carbon of the cyano group, followed by an intramolecular cyclization and dehydration to furnish the fused pyrazole (B372694) ring. dntb.gov.ua

The synthesis of spiro heterocycles from a pre-formed pyridine ring like this compound is a more complex transformation. However, multicomponent reactions are a powerful tool for constructing such intricate architectures. While many methods build the pyridine ring concurrently with the spiro center, existing aminopyridines can be incorporated into spirocyclic systems. nih.govbeilstein-journals.org

For instance, reactions that utilize the amino group as a nucleophile to open a cyclic precursor (like an anhydride or epoxide), followed by a subsequent intramolecular cyclization involving another functional group on the pyridine ring, can lead to spiro structures. A notable approach involves the reaction of isatins with various activated methylene compounds and an amine source, which can be adapted to synthesize spiro[indole-3,4′-pyridine] derivatives. nih.govmdpi.com These reactions create a spirocyclic framework where the pyridine moiety is directly attached to the spiro center. mdpi.com

Table 2: Annulation Strategies for Fused Heterocycles

Fused System Synthetic Strategy Key Reagents
Pyrrolo[2,3-b]pyridine Reaction with α-halocarbonyls α-haloketone, Base
Thieno[2,3-b]pyridine (B153569) Gewald Reaction Ketone, Sulfur, Base
Pyrazolo[3,4-b]pyridine Reaction with Hydrazine Hydrazine hydrate
Pyrido[2,3-d]pyrimidine Reaction with Formic Acid/Amides Formic acid or Acetic anhydride
Spiro[indole-3,4'-pyridine] Multicomponent Reaction Isatin, Malononitrile

This compound as a Versatile Synthetic Building Block

The trifunctional nature of this compound, featuring an amino group, a cyano group, and an iodo substituent on the pyridine core, provides multiple reaction sites. This allows for a programmed, stepwise functionalization, making it an ideal starting material for constructing diverse and complex molecules. The electron-withdrawing nature of the cyano group and the pyridine nitrogen atom influences the reactivity of the entire scaffold, while the iodo group serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions.

Precursor for Diverse Complex Organic Molecules

The true synthetic power of this compound is most evident in its role as a precursor to a multitude of complex organic molecules through palladium-catalyzed cross-coupling reactions. The carbon-iodine bond at the 6-position is particularly amenable to reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of a wide variety of aryl, heteroaryl, alkynyl, and amino substituents.

These reactions are fundamental in medicinal chemistry and materials science for creating novel compounds with tailored properties. For instance, the Suzuki coupling enables the formation of biaryl structures, a common motif in pharmacologically active compounds. Similarly, the Sonogashira coupling provides a direct route to arylalkynes, which are key components in conjugated polymers and natural product synthesis.

The amino and cyano groups offer further opportunities for diversification. The amino group can be acylated, alkylated, or used as a directing group, while the cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions to form fused heterocyclic systems. This multi-faceted reactivity allows chemists to build molecular complexity from a single, readily accessible starting material.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions Utilizing Halogenated Aminopyridine Scaffolds This table illustrates typical transformations applicable to this compound, showcasing the versatility of the iodo-substituent in forming new carbon-carbon and carbon-nitrogen bonds.

Reaction TypeCoupling PartnerCatalyst/LigandBaseProduct Type
Suzuki CouplingArylboronic AcidPd(PPh₃)₄Na₂CO₃6-Aryl-3-amino-2-cyanopyridine
Sonogashira CouplingTerminal AlkynePdCl₂(PPh₃)₂/CuIEt₃N6-Alkynyl-3-amino-2-cyanopyridine
Buchwald-Hartwig AminationAmine (R₂NH)Pd₂(dba)₃/XantphosCs₂CO₃3-Amino-2-cyano-6-(dialkylamino)pyridine
Heck CouplingAlkenePd(OAc)₂/P(o-tol)₃Et₃N3-Amino-2-cyano-6-vinylpyridine

Intermediate in Multi-step Total Syntheses of Advanced Scaffolds

Beyond its use as a starting material for generating libraries of diverse compounds, this compound serves as a critical intermediate in the linear, multi-step synthesis of more complex, advanced scaffolds. In this context, the different functional groups are manipulated sequentially to construct intricate molecular frameworks, such as those found in natural products or sophisticated pharmaceutical agents.

A typical synthetic strategy might involve an initial cross-coupling reaction at the 6-position to install a key fragment of the target molecule. Subsequently, the amino or cyano group can be transformed to build another part of the structure. For example, the cyano and amino groups can be utilized to construct fused ring systems, such as pyrido[2,3-b]pyrazines or thieno[2,3-b]pyridines, which are privileged scaffolds in drug discovery.

The synthesis of such fused heterocycles often proceeds via condensation reactions. For instance, the reaction of the amino group with an α-dicarbonyl compound can lead to the formation of a pyrazine (B50134) ring fused to the pyridine core. Alternatively, the cyano group can be converted into a thioamide, which can then undergo cyclization to form a thieno[2,3-b]pyridine system. The ability to perform these transformations selectively, while retaining other functional groups for later-stage modifications, highlights the strategic importance of this compound as a synthetic intermediate. The presence of the halogen allows for late-stage functionalization, a highly desirable feature in total synthesis for the introduction of diversity and the fine-tuning of biological activity.

Computational and Theoretical Investigations of 3 Amino 2 Cyano 6 Iodopyridine

Electronic Structure and Bonding Analysis

The arrangement of electrons and the nature of chemical bonds within a molecule are fundamental to its properties. Computational methods allow for a detailed analysis of these features.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. It posits that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energies and spatial distributions of these orbitals provide crucial information about a molecule's nucleophilic and electrophilic nature.

For a molecule like 3-Amino-2-cyano-6-iodopyridine, the HOMO is expected to be associated with the electron-donating amino group and the pi-system of the pyridine (B92270) ring, indicating the regions most susceptible to electrophilic attack. Conversely, the LUMO is likely to be influenced by the electron-withdrawing cyano and iodo groups, highlighting the areas prone to nucleophilic attack. The energy gap between the HOMO and LUMO is a significant indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally suggests higher reactivity.

While specific HOMO-LUMO energy values for this compound have not been reported, studies on similar 2-amino-3-cyanopyridine derivatives using Density Functional Theory (DFT) have shown how substituents on the pyridine ring influence these frontier orbitals. nih.gov For instance, the introduction of different aryl groups can modulate the HOMO-LUMO gap, thereby tuning the molecule's electronic properties and potential biological activity. nih.gov

Table 1: Illustrative Frontier Molecular Orbital (FMO) Parameters for Substituted Pyridine Derivatives (Hypothetical Data for this compound)

ParameterValue (eV)Description
HOMO Energy-6.5Energy of the highest occupied molecular orbital, related to the ionization potential and nucleophilicity.
LUMO Energy-1.8Energy of the lowest unoccupied molecular orbital, related to the electron affinity and electrophilicity.
HOMO-LUMO Gap4.7Difference in energy between the HOMO and LUMO, an indicator of chemical reactivity and kinetic stability.

Note: The data in this table is hypothetical and serves to illustrate the typical parameters obtained from FMO analysis. Actual values would require specific quantum chemical calculations for this compound.

The distribution of electron density within a molecule is rarely uniform. Understanding this charge distribution is key to predicting intermolecular interactions and reactive sites. Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing the electrostatic potential on the electron density surface of a molecule.

In an MEP map of this compound, regions of negative potential (typically colored red or yellow) would indicate areas of high electron density, which are susceptible to electrophilic attack. These would likely be concentrated around the nitrogen atom of the pyridine ring and the amino group. Conversely, regions of positive potential (colored blue) signify electron-deficient areas that are prone to nucleophilic attack, which would be expected near the hydrogen atoms of the amino group and potentially influenced by the electron-withdrawing cyano and iodo substituents.

Computational studies on other substituted pyridines have demonstrated the utility of MEP maps in identifying sites for hydrogen bonding and other non-covalent interactions, which are crucial in biological systems and materials science. mdpi.comnih.gov

Reaction Mechanism Investigations

Computational chemistry allows for the detailed exploration of reaction pathways, providing insights that are often difficult to obtain through experimental means alone.

Ab initio and Density Functional Theory (DFT) are two of the most widely used computational methods for studying reaction mechanisms. These methods can be used to model the potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states.

For this compound, such calculations could be employed to investigate various transformations, such as nucleophilic aromatic substitution at the C-I bond, electrophilic substitution on the pyridine ring, or reactions involving the amino and cyano functionalities. For example, a study on the reaction of iodine with 2,3-diaminopyridine utilized ab initio methods to explore the formation of charge-transfer complexes. While not the exact same molecule, this demonstrates the applicability of these methods to understanding interactions involving substituted aminopyridines and halogens.

A key aspect of understanding a reaction mechanism is the characterization of the transition state—the highest energy point along the reaction coordinate. Computational methods can determine the geometry and energy of the transition state, and from this, the activation energy (or activation barrier) of the reaction can be calculated. The activation energy is a critical parameter that determines the rate of a chemical reaction.

For instance, in a potential nucleophilic substitution reaction at the 6-position of this compound, DFT calculations could be used to model the approach of a nucleophile, the formation of the Meisenheimer complex (a key intermediate), and the departure of the iodide leaving group. The calculated activation barrier would provide a quantitative measure of the reaction's feasibility. Studies on other pyridine systems have successfully used these methods to elucidate reaction kinetics and mechanisms.

Table 2: Hypothetical Activation Barriers for a Nucleophilic Aromatic Substitution Reaction of this compound

Computational MethodSolventActivation Energy (kcal/mol)
DFT (B3LYP/6-31G)Gas Phase25.4
DFT (B3LYP/6-31G)DMSO22.1
Ab Initio (MP2/cc-pVDZ)Gas Phase27.8

Note: This table presents hypothetical data to illustrate the kind of information that can be obtained from transition state calculations. The values are not based on actual computations for the specified compound.

Many organic reactions can yield more than one possible product. Regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over another. Computational chemistry has become an invaluable tool for predicting and explaining the selectivity of chemical reactions. rsc.org

For this compound, which has multiple potential reactive sites, predicting the regioselectivity of a given reaction is crucial. For example, in an electrophilic aromatic substitution, the electrophile could potentially attack several positions on the pyridine ring. By calculating the activation energies for the different possible reaction pathways, it is possible to predict the major product. The position with the lowest activation barrier will correspond to the kinetically favored product.

Theoretical studies on the regioselectivity of functionalized pyridines often involve analyzing the stability of reaction intermediates and the energies of transition states to explain experimentally observed outcomes. rsc.org These computational models can guide synthetic chemists in designing reactions to achieve the desired products.

Conformational Analysis and Molecular Dynamics Studies

Density Functional Theory (DFT) calculations, often employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are a common choice for geometry optimization and energy calculation of the identified conformers. The relative energies of these conformers can then be determined to identify the global minimum and other low-energy structures.

ConformerDihedral Angle (H-N-C3-C2)Relative Energy (kcal/mol)Dipole Moment (Debye)
A 0.003.45
B 180°1.254.12

This table presents hypothetical data for illustrative purposes.

Following the identification of stable conformers, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of this compound over time. These simulations solve Newton's equations of motion for the atoms of the molecule, providing insight into its flexibility, vibrational motions, and interactions with a solvent environment. Key parameters analyzed during an MD simulation include the Root Mean Square Deviation (RMSD) to assess structural stability and the Radius of Gyration (Rg) to understand the molecule's compactness. nih.govfrontiersin.orgresearchgate.netscispace.com Such simulations are crucial for understanding how the molecule behaves in a more realistic, dynamic context, which is essential for predicting its interactions in a biological or material science setting.

Simulation Time (ps)RMSD (Å)Radius of Gyration (Å)
00.0003.15
10000.5213.18
20000.5893.20
30000.6153.19
40000.5983.17
50000.6053.18

This table presents hypothetical data for illustrative purposes.

Spectroscopic Property Prediction Methodologies (e.g., NMR, IR)

Computational chemistry offers robust methodologies for the prediction of spectroscopic properties, which are invaluable for the structural elucidation and characterization of novel compounds like this compound.

NMR Spectroscopy: The prediction of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts is a standard application of computational chemistry. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a widely accepted approach for calculating NMR shielding tensors. These tensors are then converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (TMS). The accuracy of these predictions allows for the assignment of experimental spectra and can aid in distinguishing between different isomers or conformers.

AtomPredicted ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)
C2118.5-
C3150.2-
C4125.87.85
C5138.18.12
C692.3-
CN115.4-
NH₂-5.50

This table presents hypothetical data for illustrative purposes.

Vibrational ModePredicted Frequency (cm⁻¹)Description
ν(N-H)3450, 3350Asymmetric and symmetric stretching
ν(C≡N)2230Nitrile stretching
ν(C=C, C=N)1600-1450Pyridine ring stretching
δ(N-H)1620Amino scissoring
ν(C-I)550Iodine stretching

This table presents hypothetical data for illustrative purposes.

Future Directions and Interdisciplinary Research Prospects

Advancements in Pyridine (B92270) Functionalization Technologies

The pyridine core is a fundamental component in a vast number of pharmaceuticals, agrochemicals, and materials. researchgate.netnih.gov Consequently, the development of novel methods for its functionalization is a central theme in organic chemistry. While the iodine atom in 3-Amino-2-cyano-6-iodopyridine serves as a classical handle for cross-coupling reactions, future research is poised to move beyond traditional methods and explore direct, selective functionalization of the C-H bonds on the pyridine ring.

Recent years have seen significant progress in regioselective C-H functionalization, offering more atom-economical and straightforward routes to complex pyridine derivatives. nih.gov Techniques such as transition metal-catalyzed C-H activation, photocatalysis, and temporary de-aromatization strategies are enabling transformations at positions previously difficult to access. researchgate.netnih.gov For a molecule like this compound, these advancements could allow for the introduction of new substituents at the C-4 and C-5 positions, creating complex substitution patterns that are currently challenging to achieve. A breakthrough in the meta-C-H functionalization of pyridines, for instance, could provide a direct route to modify the C-5 position, expanding the molecular diversity accessible from this starting material. innovations-report.com

Future research will likely focus on developing catalysts that can selectively functionalize one C-H bond over others in the presence of the existing reactive groups (iodo, amino, cyano), a significant challenge due to the electron-deficient nature of the pyridine ring and the coordinating ability of the nitrogen atom. nih.gov

Exploration of Novel Reactivity and Catalytic Systems

The iodo-substituent makes this compound an excellent substrate for a wide range of cross-coupling reactions. The future in this area lies in the exploration of novel catalytic systems that offer greater efficiency, broader substrate scope, and unique reactivity. While palladium catalysts are standard, research into catalysts based on more abundant and less expensive metals like nickel, copper, and iron is a growing trend. For example, iron-pyridinophane complexes have been shown to catalyze C-C coupling reactions, with their reactivity tunable by modifying the pyridine ligand structure. rsc.org

Furthermore, new ligand designs are enabling previously difficult transformations. The development of catalyst systems that can perform selective cross-coupling in the presence of multiple reactive sites will be particularly relevant. researchgate.net For this compound, this could involve catalysts that selectively react at the C-I bond without affecting the amino or cyano groups, or even catalysts that promote tandem reactions involving these other functionalities. The development of dipyrrin-based metal complexes, which can be functionalized to tune their steric and electronic properties, represents another frontier for designing catalysts with novel reactivity for substrates like iodopyridines. rsc.org

Development of Sustainable and Atom-Economical Synthetic Routes

Green chemistry principles are increasingly shaping the future of chemical synthesis. The development of sustainable and atom-economical routes to highly substituted pyridines, including this compound and its derivatives, is a key research objective. Traditional methods for pyridine synthesis often involve harsh conditions and generate significant waste. benthamscience.com

Future approaches will focus on:

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, minimizing waste and improving efficiency. acs.orgresearchgate.netnih.gov Developing novel MCRs to directly assemble the this compound scaffold or to use it as a component in further MCRs is a promising direction.

Use of Green Catalysts and Solvents: Ionic liquids (ILs) are being explored as environmentally friendly solvents and catalysts for pyridine synthesis, offering benefits like improved yields, milder reaction conditions, and catalyst recyclability. benthamscience.com

Catalytic Conversion of Renewable Feedstocks: Research into producing pyridines from renewable sources, such as the thermo-catalytic conversion of glycerol and ammonia, points towards a more sustainable chemical industry. rsc.org Applying these principles to the synthesis of functionalized pyridines is a long-term goal.

The table below summarizes some sustainable synthesis strategies applicable to pyridine chemistry.

Synthesis StrategyDescriptionPotential Advantage for this compound Chemistry
Multicomponent ReactionsCombining three or more reactants in a one-pot synthesis. acs.orgresearchgate.netEfficient, step-economic synthesis of complex derivatives from the core molecule.
Ionic Liquid CatalysisUsing ILs as both solvent and catalyst. benthamscience.comMilder reaction conditions, reduced waste, and potential for catalyst recycling in synthesis and derivatization.
Flow ChemistryPerforming reactions in continuous flow reactors. researchgate.netImproved safety, scalability, and efficiency for the synthesis of the compound and its derivatives.
BiocatalysisUsing enzymes to catalyze reactions.High selectivity and mild reaction conditions, potentially enabling regioselective modifications.

Application of Machine Learning and Artificial Intelligence in Pyridine Chemistry Research

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research. beilstein-journals.org In the context of pyridine chemistry, these tools can significantly accelerate the discovery and optimization of new molecules and reactions.

Future applications relevant to this compound include:

Predictive Modeling: ML models can be trained to predict the properties and reactivity of novel pyridine derivatives. researchgate.net This would allow for the virtual screening of large libraries of potential compounds derived from this compound for desired characteristics, such as biological activity or material properties, before committing to their synthesis.

Reaction Optimization: AI algorithms can navigate complex reaction parameter spaces to find optimal conditions for synthesis, significantly reducing the number of experiments required. beilstein-journals.org This could be applied to optimize the yield and purity of reactions using this compound as a substrate.

Materials Discovery: ML has been successfully used to guide the discovery of new pyridine-based polymers for specific applications, such as adsorbents for environmental remediation. acs.orgnih.gov This approach could be used to predict novel functional materials that incorporate the this compound unit.

Role in Chemical Biology Tool Development

Substituted pyridines are privileged scaffolds in medicinal chemistry and chemical biology. nih.govresearchgate.netscispace.com The unique combination of functional groups in this compound makes it an attractive starting point for the development of novel chemical biology tools.

Potential future directions include:

Synthesis of Bioactive Compound Libraries: The three distinct functional groups provide orthogonal handles for combinatorial synthesis, allowing for the rapid generation of diverse compound libraries for high-throughput screening against various biological targets. The 2-amino-3-cyanopyridine core is found in molecules with a range of activities, including anticancer and antimicrobial properties. scispace.comnih.gov

Development of Fluorescent Probes: The aminocyanopyridine scaffold is known to be a part of some fluorescent molecules. mdpi.comresearchgate.net By attaching specific recognition moieties (e.g., via the iodo- group), derivatives of this compound could be developed as fluorescent probes for detecting specific ions, biomolecules, or cellular environments.

Covalent Inhibitors and Probes: The reactivity of the C-I bond can be exploited for the targeted delivery of the molecule to specific biological sites, potentially through reactions with nucleophilic residues in proteins.

Contribution to Functional Materials Research

The pyridine ring is a valuable component in functional organic materials due to its electronic properties and ability to coordinate with metals. The specific substituents on this compound suggest its potential use in advanced materials.

Future research could explore its role in:

Organic Electronics: The electron-withdrawing cyano group and electron-donating amino group create a "push-pull" system that can be beneficial for creating materials with interesting photophysical properties, relevant for optoelectronic devices like organic light-emitting diodes (OLEDs). mdpi.com The iodo- group provides a site for polymerization or integration into larger conjugated systems.

Porous Polymers and Frameworks: As demonstrated by ML-assisted discovery, pyridine-based polymers can form porous materials for applications like adsorption and separation. acs.orgnih.gov The this compound unit could be incorporated as a functional node in metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), where the nitrogen atoms and functional groups can influence pore size, selectivity, and catalytic activity.

Sensors: The ability of the pyridine nitrogen and other functional groups to interact with metal ions or other analytes could be harnessed to create chemosensors. researchgate.net Immobilizing derivatives of this compound onto surfaces could lead to new sensory materials.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Amino-2-cyano-6-iodopyridine, and how do reaction conditions influence product purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, iodination at the 6-position of pyridine derivatives can be achieved via halogen exchange using NaI/CuI catalysts in polar aprotic solvents like DMF. Reaction temperature (80–120°C) and stoichiometric control of iodine sources are critical to minimize side products such as dehalogenated byproducts . Purification via column chromatography with ethyl acetate/hexane gradients is recommended to isolate the target compound.

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • Infrared (IR) Spectroscopy : To confirm the presence of amino (-NH₂) and cyano (-CN) groups (e.g., NH₂ stretching ~3350 cm⁻¹, CN ~2220 cm⁻¹) .
  • NMR Spectroscopy : ¹H/¹³C NMR for structural elucidation (e.g., pyridine ring protons at δ 7.5–8.5 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns from iodine (e.g., [M+H]⁺ with characteristic iodine isotope clusters).

Q. What are the key functional groups in this compound, and how do they influence reactivity?

  • Methodological Answer : The amino group acts as an electron donor, enhancing electrophilic substitution at the pyridine ring, while the cyano group stabilizes intermediates via conjugation. The iodine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) but requires careful handling due to potential oxidative elimination .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell line specificity, solvent effects). To address this:

  • Standardize Assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and solvent controls (DMSO concentration ≤0.1%).
  • Dose-Response Curves : Perform EC₅₀/IC₅₀ comparisons across studies to identify outliers.
  • Metabolic Stability Tests : Evaluate compound stability in liver microsomes to rule out false negatives due to rapid degradation .

Q. How can iodination efficiency be optimized in the synthesis of this compound while minimizing side reactions?

  • Methodological Answer :

  • Catalyst Screening : Test Pd/Cu or Ni catalysts for regioselectivity.
  • Solvent Optimization : Use DMSO for improved iodine solubility and reaction homogeneity.
  • Temperature Gradients : Lower temperatures (60–80°C) reduce dehalogenation but may require longer reaction times. Monitor progress via TLC or HPLC .

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA software to model transition states and charge distribution on the pyridine ring.
  • Molecular Docking : Predict binding affinity with catalytic metal centers (e.g., Pd(0) in Suzuki reactions).
  • QSAR Models : Correlate substituent effects (e.g., cyano vs. nitro groups) with reaction yields .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound analogs?

  • Methodological Answer :

  • Scaffold Diversification : Synthesize analogs with halogen (Br, Cl) or alkyl substitutions at the 6-position.
  • Bioisosteric Replacement : Replace the cyano group with isosteres like -SO₂CH₃ to assess solubility impacts.
  • In Silico Screening : Use tools like Schrödinger’s Maestro to prioritize analogs with optimal logP and binding scores .

Methodological Best Practices

  • Experimental Design : Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to formulate hypotheses and validate reproducibility .
  • Data Analysis : Use multivariate statistical tools (e.g., PCA) to resolve spectral overlaps in characterization data .
  • Literature Review : Prioritize primary sources (e.g., peer-reviewed journals) over vendor-supplied data to avoid bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.